2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one is an organic compound with the molecular formula C15H19N3O. It is a complex molecule that features both an ethynyl group and a piperazine ring, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves multiple steps. One common route includes the reaction of 3-ethynylaniline with 1-(4-methylpiperazin-1-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield primary or secondary amines .
Scientific Research Applications
2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The ethynyl group and piperazine ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of biological activities. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
- 2-(4-methylpiperazin-1-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, 2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(3-ethynylanilino)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H19N3O/c1-3-13-5-4-6-14(11-13)16-12-15(19)18-9-7-17(2)8-10-18/h1,4-6,11,16H,7-10,12H2,2H3 |
InChI Key |
AURCBGGELAPNRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CNC2=CC=CC(=C2)C#C |
Origin of Product |
United States |
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